3-Oxa-1-azaspiro[4.5]decan-2-one
Description
Significance of Spirocyclic Scaffolds in Organic Synthesis and Medicinal Chemistry Research
Spirocyclic scaffolds are of profound importance in both organic synthesis and medicinal chemistry for several key reasons. Their inherent three-dimensionality allows for the creation of molecules that can interact with biological targets in a more specific and potent manner compared to their flatter, aromatic counterparts. tandfonline.comconsensus.app This spatial arrangement is crucial for achieving high affinity and selectivity for enzymes and receptors within the body.
The rigidity of many spirocyclic systems, particularly those composed of smaller rings, provides a well-defined conformational framework, which is a significant advantage in structure-based drug design. tandfonline.com This structural predictability aids medicinal chemists in designing molecules with improved physicochemical properties, such as enhanced water solubility and metabolic stability. tandfonline.com Despite historical challenges in their synthesis due to the presence of a quaternary carbon center, recent advancements in synthetic methodologies have made these complex structures more accessible. tandfonline.comnih.gov Consequently, spirocyclic scaffolds are increasingly being incorporated into screening libraries and diversity-oriented synthesis to explore new chemical space. tandfonline.comnih.gov
Overview of 3-Oxa-1-azaspiro[4.5]decan-2-one as a Representative Spirolactam System
This compound serves as an excellent example of a spirolactam, a subclass of spirocyclic compounds containing a lactam (a cyclic amide) ring. Specifically, it features a five-membered oxazolidinone ring fused to a six-membered cyclohexane (B81311) ring at the carbon atom adjacent to the nitrogen of the lactam.
The oxazolidinone ring is a privileged structure in medicinal chemistry, most notably found in the antibiotic linezolid. nih.gov The incorporation of this motif into a spirocyclic framework, as seen in this compound, combines the desirable electronic properties of the oxazolidinone with the three-dimensional attributes of the spiro-system. This fusion can lead to novel pharmacological profiles and intellectual property opportunities.
Scope and Research Objectives of the Academic Inquiry
This article aims to provide a focused and comprehensive examination of the chemical compound this compound. The primary objectives are to:
Detail the structural and physicochemical properties of the molecule.
Explore the known synthetic routes for its preparation.
Summarize its documented applications in scientific research, particularly in the context of medicinal chemistry.
By concentrating solely on this specific compound, this inquiry seeks to offer a detailed and scientifically rigorous resource for researchers in organic synthesis and drug discovery.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24247-68-5 | chemsrc.com |
| Molecular Formula | C8H13NO2 | Inferred from structure |
| Molecular Weight | 155.19 g/mol | Inferred from formula |
| Canonical SMILES | C1CCC2(C1)NC(=O)OC2 | Inferred from structure |
| InChI Key | Inferred from structure | Inferred from structure |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxa-1-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-9-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQIHMOFAXWHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325288 | |
| Record name | 3-Oxa-1-azaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81467-34-7 | |
| Record name | NSC409567 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxa-1-azaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Nomenclature of 3 Oxa 1 Azaspiro 4.5 Decan 2 One
Systematic IUPAC Nomenclature and Derivations
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-Oxa-1-azaspiro[4.5]decan-2-one . chemspider.com This name is derived following a specific set of rules for naming spiro compounds. The term "spiro" indicates the presence of a single atom that is common to two rings. The numbers in the brackets, [4.5], denote the number of carbon atoms in each ring linked to the spiro atom, starting with the smaller ring. In this case, the five-membered oxazolidinone ring has four atoms besides the spiro carbon, and the cyclohexane (B81311) ring has five. The prefixes "3-Oxa" and "1-aza" specify the positions of the heteroatoms (oxygen and nitrogen, respectively) within the bicyclic system, and "-2-one" indicates the presence of a carbonyl group at the second position of the oxazolidinone ring.
Derivatives of this core structure are named by indicating the substituents and their positions on the spiro[4.5]decane framework. For instance, a nitroso group attached to the nitrogen atom would be named 3-nitroso-1-oxa-3-azaspiro[4.5]decan-2-one. uni.lu
Spiro Ring System Configuration and Stereochemistry
The stereochemistry of substituted spiro[4.5]decanes can be complex. The presence of substituents on either ring can lead to the existence of stereoisomers. For example, the introduction of a bromine atom at the 2-position of the cyclohexane ring in 2-Bromospiro[4.5]decane results in a chiral molecule. youtube.com The chirality of the spiro carbon itself can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
Characterization of the Oxazolidinone Moiety within the Spiro Framework
The this compound molecule contains an oxazolidinone ring. nih.gov This five-membered heterocyclic moiety is characterized by the presence of an oxygen atom at position 3, a nitrogen atom at position 1, and a carbonyl group at position 2. Oxazolidinones are a significant class of compounds, with some derivatives exhibiting potent antibacterial activity. nih.gov
The oxazolidinone ring in this spiro compound is fused to the cyclohexane ring through the spiro carbon. This fusion influences the electronic and conformational properties of the oxazolidinone moiety. The synthesis of such spiro-oxazolidinones can be achieved through methods like the biocatalytic ring expansion of spiro-epoxides. acs.org
Conformational Dynamics of the Spiro[4.5]decane System
The spiro[4.5]decane system inherently possesses some degree of ring strain due to the spiro fusion. The cyclopentane (B165970) ring in spiro[4.5]decane helps to minimize this strain. The torsional angles within both the five-membered and six-membered rings deviate from the ideal values for unstrained cycloalkanes. These deviations are a consequence of the geometric constraints imposed by the spiro center.
The cyclohexane ring in spiro[4.5]decane derivatives can undergo ring reversal, a process that involves the interconversion between two chair conformations. This process has an associated energy barrier. The thermodynamic preference for a particular conformation is influenced by steric and electronic interactions between substituents on the rings. cdnsciencepub.com
For a related compound, 3-methylene-1-oxaspiro[4.5]decan-2-one , the exocyclic double bond introduces further conformational constraints. The IUPAC name for this derivative is 3-methylidene-1-oxaspiro[4.5]decan-2-one. nih.gov The energy barriers for ring reversal in such systems can be studied using computational methods and are crucial for understanding their reactivity and biological activity.
Synthetic Methodologies for 3 Oxa 1 Azaspiro 4.5 Decan 2 One and Analogues
Classical Synthetic Routes
Traditional methods for synthesizing 3-oxa-1-azaspiro[4.5]decan-2-one often rely on well-established cyclization reactions. These routes are valued for their reliability and the use of readily available starting materials.
Cyclization Reactions Involving Cyclohexanone (B45756) Precursors
One of the most direct approaches to the this compound scaffold involves the use of cyclohexanone derivatives. A common strategy is the Strecker-type reaction of cyclohexanone. This reaction, when followed by cyclization, can efficiently generate the desired spirocyclic system. For instance, a synthesis can commence with the reaction of cyclohexanone with an amino acid ester and a cyanide source to form an aminonitrile. Subsequent transformations, including reduction and lactamization, can lead to the formation of the spiro-oxazolidinone ring. nih.gov
Another approach involves the use of 1-amino-1-hydroxymethyl-cyclohexane as a key intermediate derived from cyclohexanone. This intermediate can then be cyclized to form the oxazolidinone ring.
Base-Catalyzed Approaches
Base-catalyzed methods are also prevalent in the synthesis of spiro-oxazolidinones. A notable example involves the use of potassium carbonate in dimethylformamide (DMF). This combination can facilitate the intramolecular cyclization of suitable precursors to yield the desired spiro compound. The choice of base and solvent is crucial for the efficiency of these reactions, with potassium carbonate providing a mild and effective option for promoting the necessary bond formations.
Advanced and Stereoselective Synthetic Strategies
More contemporary approaches to the synthesis of this compound and its analogs focus on achieving higher efficiency, atom economy, and stereocontrol. These methods often employ transition metal catalysis and radical-based transformations.
C-H Bond Nitrene Insertion Methodologies
Rhodium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of oxazolidinones. nih.govresearchgate.net This methodology involves the intramolecular insertion of a nitrene, generated from a precursor such as an N-mesyloxycarbamate, into a C-H bond. nih.govresearchgate.net This reaction can be highly regioselective and stereoselective, offering a direct route to complex spirocyclic structures. The use of rhodium(II) carboxylate catalysts is common in these transformations, and the reaction conditions can often be tuned to favor the formation of specific isomers. nih.govresearchgate.net The process is considered green as it often uses environmentally benign reagents and can form biodegradable by-products. nih.govresearchgate.net
Table 1: Rhodium-Catalyzed C-H Amination for Oxazolidinone Synthesis
| Catalyst | Precursor | Key Features |
|---|---|---|
| Rhodium(II) carboxylates | N-Mesyloxycarbamates | Good to excellent yields, green conditions. nih.govresearchgate.net |
| Rh₂(oct)₄ | Acyclic secondary N-mesyloxycarbamates | Preparation of trans-oxazolidinones. nih.gov |
| Chiral rhodium(II) carboxylate complexes | Cytoxazone N-mesyloxycarbamate precursor | Reverted selectivity to afford cis-oxazolidinone. nih.gov |
| Rh₂(esp)₂ | Sulfamate esters | High yields with low catalyst loadings. nih.gov |
Intramolecular Hydrogen Abstraction Promoted by Amidyl Radicals
Radical cyclizations provide another modern avenue for the synthesis of spiro-oxazolidinones. One such method involves the intramolecular hydrogen abstraction promoted by amidyl radicals. nih.gov This process can be initiated to form a carbon-centered radical, which then undergoes cyclization. A tandem 1,5-hydrogen atom transfer, radical oxidation, and nucleophilic cyclization mechanism has been proposed for this type of reaction. nih.gov The electronic nature of substituents on the precursor molecule can significantly influence the outcome of the reaction, allowing for selective formation of either spirolactams or spirolactones. nih.govresearchgate.net
Multi-component Reactions for Spiroheterocycle Synthesis
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. mdpi.com Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly useful for the synthesis of diverse heterocyclic scaffolds. mdpi.comnih.govresearchgate.netmdpi.combeilstein-journals.org These reactions can be adapted to generate spiroheterocycles by carefully choosing the starting components. For example, a ketone, an isocyanide, and a carboxylic acid can react in a Passerini reaction to form an α-acyloxyamide, which could be a precursor to a spiro-oxazolidinone. researchgate.net The Ugi reaction, which involves a fourth component (an amine), offers even greater structural diversity. mdpi.comnih.gov The efficiency and convergence of MCRs make them an attractive strategy for the rapid assembly of complex molecules like this compound and its derivatives. nih.gov
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Advantages |
|---|---|
| Classical Cyclization | Reliable, uses readily available starting materials. |
| Base-Catalyzed Approaches | Mild and effective for intramolecular cyclization. |
| C-H Bond Nitrene Insertion | High regioselectivity and stereoselectivity, green chemistry principles. nih.govresearchgate.net |
| Amidyl Radical Cyclization | Access to complex structures via radical pathways, potential for substituent-directed outcomes. nih.gov |
| Multi-component Reactions | High efficiency, atom economy, rapid generation of molecular complexity. mdpi.comnih.gov |
Application of Flow and Biocatalytic Transaminase Technology in Spiro-Compound Preparation
A comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the application of flow and biocatalytic transaminase technology for the synthesis of this compound. While these advanced chemical technologies are increasingly employed for the synthesis of complex molecules, including other spiro-compounds, their direct application to this particular target has not been documented in available research.
Flow chemistry, with its advantages in reaction control, safety, and scalability, has been successfully utilized for the synthesis of various spiro-lactams. Similarly, biocatalysis, particularly the use of transaminases for the stereoselective introduction of amine functionalities, is a powerful tool in modern organic synthesis. However, the specific reaction pathways and conditions required to apply these methods to the construction of the this compound core structure are yet to be explored and published.
Isolation and Purification Techniques for Spiro-Compounds
Specific protocols for the isolation and purification of this compound are not described in the current body of scientific literature. However, general techniques applicable to spiro-compounds with similar functionalities, such as spiro-lactones and spiro-oxazolidinones, can be inferred. These methods typically rely on chromatographic techniques.
For the purification of spirocyclic compounds, the following methods are generally considered:
Column Chromatography: This is a standard method for the purification of organic compounds. For a molecule like this compound, a silica (B1680970) gel stationary phase would likely be employed, with a solvent system of varying polarity, such as a mixture of hexanes and ethyl acetate, to elute the compound from the crude reaction mixture.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical standards or late-stage pharmaceutical intermediates, preparative HPLC is a powerful technique. A reversed-phase column (e.g., C18) with a mobile phase of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid, would be a common choice.
Crystallization: If the compound is a solid with suitable solubility properties, crystallization can be an effective and scalable purification method. The choice of solvent is critical and would need to be determined empirically.
The selection of the most appropriate technique would depend on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound.
Yield Optimization and Scalability Considerations in Research Synthesis
As there are no published synthetic routes for this compound, there is consequently no research available on the optimization of its yield or the considerations for scaling up its production.
In a general context for spiro-compound synthesis, key considerations for yield optimization and scalability include:
Starting Material Cost and Availability: The economic viability of a synthetic route on a larger scale is heavily dependent on the cost and accessibility of the starting materials.
Reaction Conditions: Optimization of parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing side-product formation.
Process Safety: A thorough safety assessment of all reaction steps is necessary before any scale-up is attempted. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.
Work-up and Purification: The procedures for isolating and purifying the product must be efficient and scalable. This often involves moving from chromatographic methods to extraction and crystallization.
Waste Management: The environmental impact of the synthesis, including the generation of waste streams, is an important consideration in modern chemical process development.
Further research into the fundamental synthesis of this compound is required before specific strategies for yield optimization and scalability can be meaningfully investigated and developed.
Chemical Reactivity and Transformation Pathways of 3 Oxa 1 Azaspiro 4.5 Decan 2 One
Reactivity Profiling Based on Spirolactam Functional Groups
The reactivity of 3-Oxa-1-azaspiro[4.5]decan-2-one is primarily dictated by the interplay of its constituent functional groups: the lactam (a cyclic amide) and the oxazolidinone ring system, which are spiro-fused at a quaternary carbon. The lactam moiety contains an amide bond within a five-membered ring, making it susceptible to nucleophilic attack and ring-opening reactions, particularly under hydrolytic conditions (acidic or basic). The nitrogen atom of the lactam can also exhibit nucleophilic character, although this is tempered by the electron-withdrawing effect of the adjacent carbonyl group.
Oxidation Reactions and Product Characterization
Detailed experimental studies on the specific oxidation of this compound are not extensively documented in publicly available literature. However, based on the known reactivity of related N-acyl spirolactams and heterocyclic compounds, plausible oxidative pathways can be considered.
Formation of Carboxylic Acids
The oxidative cleavage of the lactam ring in this compound would be expected to yield a dicarboxylic acid derivative. This transformation would likely require strong oxidizing agents and harsh reaction conditions, leading to the rupture of the amide bond and subsequent oxidation of the carbon skeleton. The expected product would be a substituted amino dicarboxylic acid, though the specific reagents and conditions for this transformation on the title compound are not reported.
Formation of Ketones
Oxidation of the cyclohexane (B81311) ring of the spiro-system could potentially lead to the formation of a ketone. This would involve the introduction of a carbonyl group at one of the methylene (B1212753) positions of the cyclohexane ring. Such reactions are typically achieved using strong oxidizing agents. However, specific examples of this transformation for this compound are not described in the available scientific literature.
Reduction Reactions and Resulting Derivatives
The reduction of the lactam functionality is a more commonly documented transformation for related spirolactam systems. These reactions typically target the amide carbonyl group.
Conversion to Alcohols
Conversion to Alkanes
Complete reduction of the lactam carbonyl to a methylene group (an alkane) is a more challenging transformation that would require more forcing reduction conditions than the conversion to an alcohol. This would result in the formation of a spirocyclic amine. Reagents such as a Wolff-Kishner or Clemmensen reduction are classic methods for such conversions, but their applicability and efficacy on this compound have not been specifically reported.
Due to the limited availability of specific experimental data for the oxidation and reduction of this compound, the following table remains illustrative of the types of transformations that could be anticipated based on general chemical principles, rather than reported experimental findings.
| Transformation | Potential Reagents | Expected Product Class | Reported for this compound? |
| Oxidation to Carboxylic Acid | Strong Oxidizing Agents (e.g., KMnO₄, RuO₄) | Amino dicarboxylic acid | No |
| Oxidation to Ketone | Strong Oxidizing Agents (e.g., CrO₃) | Spirocyclic ketone | No |
| Reduction to Alcohol | Hydride Reagents (e.g., LiAlH₄) | Spirocyclic amino alcohol | No |
| Reduction to Alkane | Wolff-Kishner, Clemmensen | Spirocyclic amine | No |
Table 1: Hypothetical Chemical Transformations of this compound
Nucleophilic and Electrophilic Substitution Reactions
Nucleophilic and electrophilic substitution reactions are fundamental to the transformation of this compound and its analogues. These reactions target specific electrophilic and nucleophilic centers within the molecule, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
While specific studies on the methylene group at position 4 of this compound are not extensively detailed, the reactivity of analogous positions in related spiro systems has been explored. For instance, systematic modifications of related 1-oxa-8-azaspiro[4.5]decan-3-one systems have led to the synthesis of 3-methylene analogues. nih.gov The introduction of a methylene group at this position, creating an exocyclic double bond, demonstrates that the carbon framework can be functionalized. nih.govsigmaaldrich.com
In one such analogue, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the methylene group is a key structural feature. nih.gov The synthesis of compounds like 4-methylene-3-(4-nitrophenyl)-1-oxa-3-azaspiro(4.5)decan-2-one further highlights that the position adjacent to the oxygen and carbonyl group is amenable to substitution and modification. sigmaaldrich.com These examples suggest that the methylene group in this compound could potentially undergo reactions such as deprotonation followed by alkylation or condensation, depending on the reaction conditions and the stability of the resulting intermediate.
The this compound molecule possesses several electrophilic centers susceptible to nucleophilic attack. The most significant of these is the carbonyl carbon of the lactone group (C-2). Nucleophilic attack on this carbon is a key step in the hydrolysis and other substitution reactions of the molecule.
The mechanism of nucleophilic attack generally follows an addition-elimination pathway. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent elimination of the leaving group (in this case, the ring-opening of the lactone) drives the reaction forward. The rate and feasibility of this attack are influenced by several factors:
The strength of the nucleophile: Stronger nucleophiles will react more readily.
Steric hindrance: The spirocyclic nature of the molecule may influence the trajectory of the incoming nucleophile.
Solvent effects: Polar aprotic solvents are known to favor SN2-type reactions, which involve a backside attack. youtube.com
In related systems like sialic acids containing a 4-O,5-N-oxazolidinone ring, the oxazolidinone group itself can direct the stereochemistry of reactions. nih.gov The mechanism of bond formation can be complex, potentially involving intermediates like oxocarbenium ions. nih.gov While the specific context is different, it underscores the directing influence that the heterocyclic ring can have on incoming nucleophiles.
The table below summarizes the key electrophilic centers in this compound.
| Electrophilic Center | Position | Description | Potential Reactions |
| Carbonyl Carbon | C-2 | Part of the lactone group, highly electrophilic due to the polarization of the C=O bond. | Nucleophilic acyl substitution, Hydrolysis |
| Spiro Carbon | C-5 | The shared carbon between the two rings. | Less reactive, but could be targeted under specific conditions. |
Cycloaddition Reactions and Formation of Complex Architectures
Cycloaddition reactions offer a powerful strategy for the construction of complex polycyclic molecules from simpler precursors. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring. While specific cycloaddition reactions involving this compound are not prominently documented, the principles of cycloaddition can be applied to its potential transformations, particularly if unsaturated derivatives are formed.
For example, a [4+2] cycloaddition, or Diels-Alder reaction, involves a conjugated diene and a dienophile. youtube.com If a derivative of this compound were to contain a diene or dienophile moiety, it could participate in such reactions to build intricate molecular scaffolds. The stereochemistry of these reactions is often predictable and is governed by the frontier molecular orbitals (HOMO-LUMO) of the reacting species. youtube.com
The formation of complex architectures from spirocyclic compounds is a significant area of synthetic chemistry. researchgate.net The rigid, three-dimensional nature of the spirocyclic core makes it an attractive starting point for the synthesis of biologically active compounds. nih.govnih.gov
Hydrolysis Studies of the Lactone Ring (e.g., under acidic/basic conditions)
The hydrolysis of the lactone ring in this compound is a characteristic reaction of this class of compounds. This process involves the cleavage of the ester bond and can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of spiro-oxazolidinones, such as analogues of this compound, has been shown to yield α-aminoester amides. psu.edu The reaction typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. nih.gov For example, treatment of a related spiro-oxazolidinone with hydrochloric acid in ethanol (B145695) resulted in the opening of the oxazolidinone ring. psu.edu
A plausible mechanism for the acid-catalyzed hydrolysis involves the following steps:
Protonation of the carbonyl oxygen of the lactone.
Nucleophilic attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer.
Elimination of the alcohol part of the ester, leading to the ring-opened product.
In a study on related spiro-oxazolidinones, the relative ease of hydrolysis was found to vary depending on the size of the lactam ring from which they were derived. psu.edu
The table below outlines the conditions and products of hydrolysis for related spiro-oxazolidinones.
| Compound Type | Conditions | Product | Reference |
| Spiro-oxazolidinone | Hydrochloric acid in ethanol | α-aminoester amide hydrochloride | psu.edu |
| Spiro-epoxyoxindoles | Sulfonic acid catalyst in CH3CN/water | Vicinal diol | nih.gov |
Base-catalyzed hydrolysis, on the other hand, typically proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to give the carboxylate and the alcohol.
Computational and Spectroscopic Investigations of 3 Oxa 1 Azaspiro 4.5 Decan 2 One
Spectroscopic Characterization Techniques
NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Oxa-1-azaspiro[4.5]decan-2-one would exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protons of the cyclohexane (B81311) ring would likely appear as a complex multiplet in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. The methylene (B1212753) protons adjacent to the spiro carbon and those in the oxazolidinone ring would show characteristic shifts. Specifically, the CH₂ group at the C4 position, being adjacent to the oxygen atom within the oxazolidinone ring, would be expected to resonate at a downfield chemical shift, likely in the range of 4.0-4.5 ppm. The NH proton of the amide group would appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration, typically appearing between 5.0 and 8.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each of the eight unique carbon atoms would be expected. The most downfield signal would correspond to the carbonyl carbon (C2) of the amide group, typically appearing in the range of 170-180 ppm. The spiro carbon (C5), being a quaternary carbon, would likely have a chemical shift in the range of 60-80 ppm. The carbon atom of the CH₂ group adjacent to the oxygen (C4) would be expected around 65-75 ppm. The carbons of the cyclohexane ring would resonate in the upfield region, generally between 20 and 40 ppm.
A hypothetical summary of expected NMR data is presented below:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexane Protons | 1.0 - 2.0 | Multiplet | 10H |
| C4-H₂ | 4.0 - 4.5 | Triplet | 2H |
| N-H | 5.0 - 8.0 | Broad Singlet | 1H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| C2 (C=O) | 170 - 180 |
| C5 (Spiro Carbon) | 60 - 80 |
| C4 (-O-CH₂-) | 65 - 75 |
| Cyclohexane Carbons | 20 - 40 |
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group, which is expected to appear in the region of 1700-1750 cm⁻¹. Another significant absorption would be the N-H stretching vibration of the amide, appearing as a sharp to broad band around 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage within the oxazolidinone ring would likely be observed in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the aliphatic cyclohexane and methylene groups would be visible in the 2850-3000 cm⁻¹ range.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1700 - 1750 |
| C-O-C Stretch (Ether) | 1000 - 1200 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-
Advanced Computational Chemistry Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions at a molecular level. While specific molecular docking studies for this compound were not prominently found in the reviewed literature, the application of this technique to structurally related azaspiro compounds provides insight into the potential interactions this molecule might have with biological targets.
Derivatives of the broader azaspiro[4.5]decane scaffold have been the subject of molecular docking simulations to elucidate their binding modes and affinities for various receptors. For instance, studies on 1-oxa-8-azaspiro[4.5]decanes have utilized molecular docking to investigate their interactions with muscarinic receptors. nih.gov Similarly, docking studies on 2,8-diazaspiro[4.5]decan-1-one derivatives have been employed to understand their inhibitory activity against specific kinases. nih.gov In a different context, 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives were identified as novel δ opioid receptor-selective agonists through screening and molecular docking simulations. nih.gov
The general procedure for such a study on this compound would involve the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized for its geometry and energy. The target protein's structure, typically obtained from a protein data bank, would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.
Docking Simulation: A docking algorithm would then be used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm would generate a series of possible binding poses.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein.
The insights gained from such studies are crucial for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to enhance its binding affinity and selectivity for the target.
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study
| Parameter | Description | Example Value |
| Target Protein | The biological macromolecule to which the ligand binds. | e.g., Muscarinic M1 Receptor |
| Binding Affinity (ΔG) | The estimated free energy of binding of the ligand to the receptor. | e.g., -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the receptor's binding site that form significant interactions with the ligand. | e.g., ASP105, TYR381, ASN382 |
| Types of Interactions | The nature of the chemical interactions between the ligand and the receptor. | e.g., Hydrogen bond, Hydrophobic, van der Waals |
This table is illustrative and does not represent actual experimental data for this compound.
Mechanistic Studies of Biological Activity of 3 Oxa 1 Azaspiro 4.5 Decan 2 One Derivatives
General Principles of Interaction with Molecular Targets
The inherent chemical architecture of the oxazolidinone ring system, a key feature of 3-Oxa-1-azaspiro[4.5]decan-2-one, provides a foundation for understanding its potential interactions within a biological milieu. This five-membered heterocyclic ring contains both nitrogen and oxygen atoms, bestowing upon it specific chemical properties that can dictate its function as either a nucleophile or an electrophile.
The oxazolidinone core, particularly the carbamate (B1207046) moiety, can exhibit electrophilic characteristics. The carbonyl carbon is susceptible to nucleophilic attack, a reactivity that has been exploited in various synthetic chemical transformations. In a biological context, this electrophilicity could facilitate covalent interactions with nucleophilic residues, such as cysteine or serine, on target proteins. Such interactions are a common mechanism for the irreversible inhibition of enzymes.
Receptor Modulation Research
While direct research on this compound is limited, studies on isomeric and related azaspiro[4.5]decane derivatives offer valuable insights into potential receptor modulation activities, particularly concerning muscarinic acetylcholine (B1216132) receptors.
Research on derivatives of the isomeric compound, 1-oxa-8-azaspiro[4.5]decane, has demonstrated significant interaction with muscarinic M1 and M2 receptors. For example, compounds such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic agonists. These studies indicate that the spirocyclic framework can be effectively accommodated within the binding pockets of these receptors.
Certain derivatives of 1-oxa-8-azaspiro[4.5]decane have been identified as potent M1 receptor agonists. This activity is of significant interest for the potential treatment of neurodegenerative diseases like Alzheimer's. The agonistic activity suggests that these molecules can bind to and activate the receptor, triggering downstream signaling pathways.
Beyond muscarinic receptors, the broader class of spirocyclic compounds has been investigated for their effects on other neurotransmitter systems. However, specific data detailing the influence of this compound or its close derivatives on other neurotransmitter receptors and synaptic transmission are not currently available in the scientific literature.
Enzyme Inhibition Studies
The potential for this compound derivatives to act as enzyme inhibitors can be inferred from the general reactivity of the oxazolidinone ring. The electrophilic nature of the carbonyl carbon suggests that these compounds could be investigated as potential inhibitors of enzymes that utilize nucleophilic catalysis, such as serine proteases or cysteine proteases. However, to date, no specific enzyme inhibition studies have been published for this compound itself.
Investigation of Biological Pathways and Cellular Processes Modulation
The biological activity of oxa-azaspiro[4.5]decane derivatives has been explored in various therapeutic areas, including cancer and neurodegenerative diseases. For instance, a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have demonstrated significant antiproliferative activity against several cancer cell lines. mdpi.com One of the most potent compounds from this series was found to arrest the cell cycle in the G2/M phase and induce apoptosis in MDA-MB-231 breast cancer cells. mdpi.com This suggests that these compounds may exert their anticancer effects by interfering with the cellular machinery responsible for cell division and programmed cell death.
In the context of neurodegenerative disorders, derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been investigated as M1 muscarinic agonists. nih.gov One such derivative, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, exhibited high affinity for both M1 and M2 muscarinic receptors and demonstrated the ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices. nih.gov This indicates a partial agonistic activity at M1 muscarinic receptors, a pathway known to be involved in cognitive function, suggesting a potential therapeutic application in conditions like Alzheimer's disease. nih.gov
Spirocyclic Scaffolds as Lead Compounds in Ligand Design
Spirocyclic scaffolds are increasingly recognized for their value in drug discovery due to their inherent three-dimensional nature. This structural rigidity can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules. The oxa-azaspiro[4.5]decane framework is a prime example of a spirocyclic scaffold that has been successfully employed in the design of lead compounds.
For example, the 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been identified as a versatile chemical structure for the development of antiviral agents. nih.gov A series of derivatives based on this scaffold were synthesized and evaluated for their ability to inhibit human coronavirus 229E replication. nih.gov The study identified a potent analog, highlighting the potential of this spirocyclic system as a lead for novel anti-coronavirus therapies. nih.gov
Similarly, the 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one core has served as a lead for the development of anticancer agents. mdpi.com By optimizing a benzenesulfonylazaspirodienone lead compound, researchers were able to synthesize a series of derivatives with improved efficacy. mdpi.com
Contributions of Specific Substituents to Biological Interaction
The biological activity of oxa-azaspiro[4.5]decane derivatives can be significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies on these compounds have provided valuable insights into how different functional groups contribute to their biological interactions.
In the series of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives with anticancer activity, the introduction of acetyl-protected mannose-linked substituents greatly improved their antiproliferative effects. mdpi.com This suggests that the sugar moiety may enhance cellular uptake or interaction with specific targets within the cancer cells.
For the 1-thia-4-azaspiro[4.5]decan-3-one derivatives with anti-coronavirus activity, the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold were found to be critical for their inhibitory effect. nih.gov Specifically, a methyl group at C-2 and a tert-butyl group at C-8, combined with a 3-phenylpropanamide (B85529) at the N-4 position, resulted in the most potent compound against human coronavirus 229E. nih.gov
In the case of the 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives acting as M1 muscarinic agonists, altering the methyl group at the N2 position influenced the selectivity for M1 over M2 receptors. nih.gov However, these modifications often led to a decrease in M1 agonistic activity, indicating a delicate balance between substituent effects and biological function. nih.gov
The following table summarizes the key findings on the antiproliferative activity of selected sulfonylazaspirodienone derivatives against various cancer cell lines. mdpi.com
| Compound | Substituent at N4 | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 7j | Acetyl-protected mannose-linked sulfonyl | 0.17 | 0.05 | 0.07 |
This data clearly illustrates the significant enhancement of anticancer activity upon the introduction of a glycosylated substituent.
The table below presents the anti-coronavirus activity of selected 1-thia-4-azaspiro[4.5]decan-3-one derivatives. nih.gov
| Compound | Substituent at C2 | Substituent at C8 | N4-substituent | EC₅₀ (µM) for HCoV-229E |
| 8n | Methyl | tert-Butyl | 3-Phenylpropanamide | 5.5 |
These findings underscore the critical role that specific substituents play in the biological activity of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold.
Future Directions and Advanced Research Perspectives for 3 Oxa 1 Azaspiro 4.5 Decan 2 One
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for constructing the 3-oxa-1-azaspiro[4.5]decan-2-one core and its derivatives is a primary area of future research. Current strategies often involve multi-step sequences, and the focus is shifting towards more sustainable and atom-economical approaches.
Key areas of development include:
Green Chemistry Approaches: The use of carbon dioxide (CO2) as a C1 building block is a highly attractive and eco-compatible strategy for the synthesis of oxazolidinones. researchgate.net This approach aligns with the principles of green chemistry by utilizing an abundant and inexpensive carbon source. researchgate.net Research is focused on developing catalytic systems that can efficiently facilitate the cycloaddition of CO2 to precursor molecules under mild conditions. researchgate.netmdpi.com
Catalytic Innovations: The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic routes. This includes the use of both metal-based and organocatalytic systems. For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been shown to be a highly recyclable and stable catalyst for the synthesis of 2-oxazolidone scaffolds in a continuous flow system. rsc.org Relay catalysis, combining the actions of different metals like gold and palladium, is another promising strategy for constructing complex spirocyclic systems. researchgate.net
Biocatalysis: Enzymatic methods offer a powerful tool for the enantioselective synthesis of spiro-oxazolidinones. Halohydrin dehalogenases, for example, have been used for the kinetic resolution of spiro-epoxides to produce chiral spiro-oxazolidinones with high enantiomeric excess. acs.org Future work will likely involve protein engineering to enhance the substrate scope and catalytic efficiency of these enzymes. acs.org
Flow Chemistry: Continuous flow synthesis provides several advantages over traditional batch processes, including improved safety, scalability, and reaction control. rsc.org The application of flow chemistry to the synthesis of this compound and its derivatives is an area with significant potential for industrial applications. rsc.org
Deeper Elucidation of Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing existing methods and designing new, more efficient ones.
Future research in this area will likely focus on:
Spectroscopic and Computational Studies: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide valuable insights into the structures of transient intermediates and transition states. nih.gov Computational methods, like density functional theory (DFT), can be used to model reaction pathways and predict the feasibility of different mechanistic proposals. nih.govnih.gov
Isotope Labeling Studies: Experiments using isotopically labeled starting materials can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Comprehensive Characterization of Conformational Dynamics and Energetics
The three-dimensional structure of this compound and its derivatives plays a crucial role in determining their biological activity. A comprehensive understanding of their conformational preferences and the energy barriers between different conformers is therefore of great importance.
Advanced research in this area will involve:
Advanced NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different atoms within a molecule, providing valuable information about its predominant conformation in solution. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. nih.gov
Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of a molecule and identify its low-energy conformers. mdpi.com These methods can also be used to calculate the energy barriers for conformational interconversion.
Exploration of New Biological Target Classes and Interaction Mechanisms
While derivatives of spiro-oxazolidinones have shown promise as antibacterial and anticancer agents, there is a vast and underexplored landscape of potential biological targets. mdpi.comnih.govmdpi.com
Future research will focus on:
High-Throughput Screening: Screening large libraries of this compound derivatives against a wide range of biological targets can lead to the identification of novel lead compounds for various diseases.
Target Identification and Validation: Once a compound with interesting biological activity is identified, it is crucial to determine its molecular target and validate its mechanism of action. This can be achieved through a combination of biochemical, biophysical, and cell-based assays.
Structure-Based Drug Design: Once the structure of a target protein in complex with a spiro-oxazolidinone derivative is determined, this information can be used to design new analogs with improved potency and selectivity. researchgate.net
Integration of Computational and Experimental Approaches for Predictive Design
The integration of computational and experimental approaches is becoming increasingly important in modern drug discovery. In the context of this compound, this synergy can be used to accelerate the design and development of new therapeutic agents.
Key aspects of this integrated approach include:
Virtual Screening: Computational methods can be used to screen large virtual libraries of compounds against a specific biological target, prioritizing a smaller subset of molecules for experimental testing.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov
Quantum Mechanical Calculations: These calculations can provide insights into the electronic properties of molecules, which can be correlated with their biological activity. nih.gov
Expanding the Library of Spiro-Compound Derivatives for SAR Analysis
Systematic modification of the this compound scaffold and the exploration of the structure-activity relationships (SAR) are crucial for optimizing the pharmacological properties of this class of compounds.
Future efforts in this area will involve:
Combinatorial Chemistry: The use of combinatorial approaches can facilitate the rapid synthesis of large libraries of derivatives with diverse substituents at various positions of the spirocyclic core.
Diversity-Oriented Synthesis: This strategy aims to create structurally diverse and complex molecules from simple starting materials, providing access to novel chemical space.
Detailed SAR Studies: A thorough analysis of the SAR will provide a deeper understanding of how different structural features influence the biological activity, selectivity, and pharmacokinetic properties of these compounds. nih.govmdpi.commdpi.comnih.gov This knowledge is essential for the rational design of new and improved analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Oxa-1-azaspiro[4.5]decan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as amino alcohols or lactams. For example, spiro compounds with similar frameworks (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) are synthesized via ring-closing metathesis or acid-catalyzed cyclization . Key variables include temperature (e.g., reflux in THF) and catalysts (e.g., p-toluenesulfonic acid). Yields often range from 40–70%, with impurities managed via column chromatography (silica gel, eluent: EtOAc/hexane). Confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from its structural analogs?
- Methodological Answer :
- 1H NMR : The spirocyclic structure shows distinct splitting patterns for protons near the oxygen and nitrogen atoms. For instance, the axial-equatorial proton coupling in the spiro ring generates doublets of doublets (δ 3.2–4.1 ppm) .
- 13C NMR : The carbonyl carbon (C=O) resonates at ~170–175 ppm, while sp³ carbons adjacent to oxygen/nitrogen appear at 50–70 ppm .
- IR : A strong C=O stretch at ~1680 cm⁻¹ and N–H bend (if present) at ~1550 cm⁻¹ .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) can induce enantioselectivity. For example, (1R,4R,5R)-configured spiro compounds are synthesized using chiral pool starting materials (e.g., L-proline derivatives) and resolved via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) . Computational modeling (DFT or molecular docking) predicts steric hindrance effects on stereoselectivity .
Q. How do structural modifications (e.g., substituents on the spiro ring) impact biological activity in pharmacological studies?
- Methodological Answer : SAR studies on analogs like 8-[2-(4-aminophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one reveal that:
- Hydrophobic substituents (e.g., aryl groups) enhance blood-brain barrier penetration (logP > 2.5) .
- Electron-withdrawing groups (e.g., Cl) improve metabolic stability by reducing CYP450-mediated oxidation .
- Activity is quantified via IC₅₀ assays (e.g., enzyme inhibition) and ADMET profiling (e.g., microsomal stability tests) .
Q. What experimental and computational methods resolve contradictions in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- X-ray crystallography provides absolute configuration (e.g., monoclinic P2₁/c space group for 3-methoxycarbonyl derivatives) .
- Solution-phase NMR (e.g., NOESY) identifies dynamic conformational changes, such as ring puckering.
- MD simulations (AMBER or GROMACS) reconcile discrepancies by modeling solvent effects and flexible spiro ring conformers .
Key Research Challenges
- Contradictions in Synthetic Yields : Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and catalyst loading. Systematic DoE (Design of Experiments) optimizes parameters .
- Bioactivity Variability : Batch-to-batch impurities (e.g., regioisomers) skew pharmacological data. Orthogonal purification (prep-HPLC + recrystallization) ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
